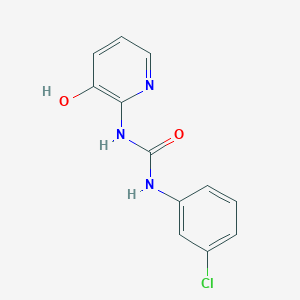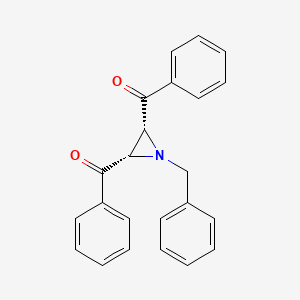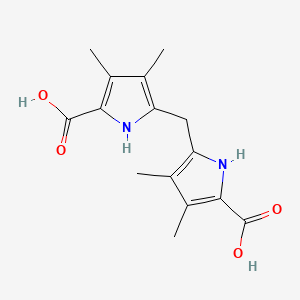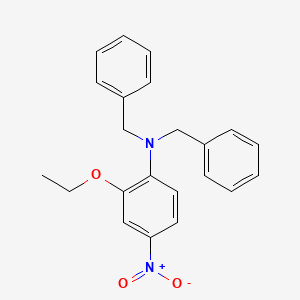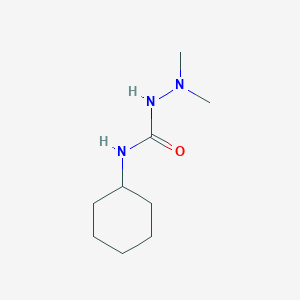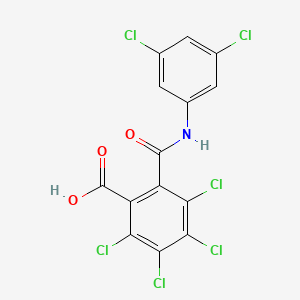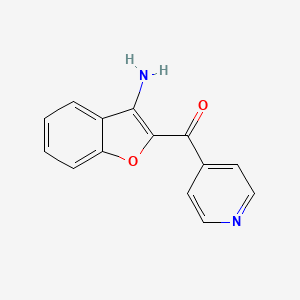
(3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone is a chemical compound with the molecular formula C14H10N2O2 and a molecular weight of 238.248 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research . It features a benzofuran ring fused with a pyridine ring, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone typically involves the reaction of 3-amino-1-benzofuran with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the methanone linkage .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran and pyridine rings.
Substitution: The amino group and other positions on the benzofuran and pyridine rings can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzofuran derivatives, while substitution reactions can introduce various functional groups onto the benzofuran or pyridine rings .
Aplicaciones Científicas De Investigación
(3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth in cancer cells or antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- (3-Amino-1-benzofuran-2-YL)(4-methylphenyl)methanone
- (3-Amino-1-benzofuran-2-YL)(4-methoxyphenyl)methanone
- (3-Amino-1-benzofuran-2-YL)(4-hydroxyphenyl)methanone
Uniqueness
What sets (3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone apart is its combination of a benzofuran ring with a pyridine ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
301538-69-2 |
|---|---|
Fórmula molecular |
C14H10N2O2 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
(3-amino-1-benzofuran-2-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C14H10N2O2/c15-12-10-3-1-2-4-11(10)18-14(12)13(17)9-5-7-16-8-6-9/h1-8H,15H2 |
Clave InChI |
RQHPIGKVUAOAMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=NC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11950544.png)
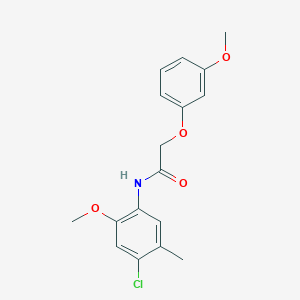
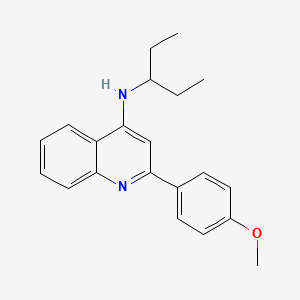
![N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride](/img/structure/B11950561.png)
